4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinone compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This specific compound features a unique structural arrangement that may enhance its pharmacological potential.
The compound can be synthesized through various chemical reactions involving quinazolinone derivatives and other functional groups. Research articles and patents provide insights into its synthesis and applications in medicinal chemistry, particularly in the development of inhibitors for various enzymes and receptors.
This compound is classified under:
The synthesis of 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure of the synthesized compound.
The molecular structure of 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide can be represented using various structural formulas including:
C1=CC=C(C(=C1)C(=O)N(C(CCO)CC(=O)N(C(=O)C2=CC=CC=C2)C)C)Br
This notation provides a textual representation of the molecular structure that can be used in computational chemistry software.
Key data points related to its molecular structure include:
The compound can participate in various chemical reactions typical for quinazolinone derivatives:
Reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is hypothesized based on its structural features:
Studies involving molecular docking simulations support these mechanisms by demonstrating favorable binding affinities with target enzymes.
Key physical properties include:
Chemical properties include:
The compound has potential applications in:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1